Sodium percarbonate

Description

Properties

IUPAC Name |

tetrasodium;hydrogen peroxide;dicarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.4Na.3H2O2/c2*2-1(3)4;;;;;3*1-2/h2*(H2,2,3,4);;;;;3*1-2H/q;;4*+1;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLRPWGRFCKNIZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

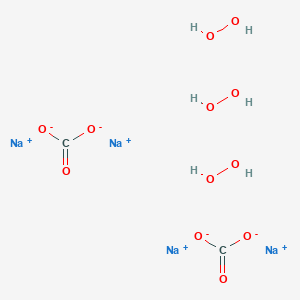

C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Na4O12, 2Na2CO3.3H2O2 | |

| Record name | SODIUM PERCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029736 | |

| Record name | Carbonic acid disodium salt, compd. with hydrogen peroxide (H2O2) (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium percarbonate appears as a colorless, crystalline solid. Denser than water. May combust in contact with organic materials. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless solid; [CAMEO] White solid; [ICSC], WHITE CRYSTALLINE POWDER. | |

| Record name | SODIUM PERCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium percarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 14 (good) | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.1 g/cm³ | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White granular powder | |

CAS No. |

15630-89-4 | |

| Record name | SODIUM PERCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium carbonate peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015630894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid disodium salt, compd. with hydrogen peroxide (H2O2) (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium carbonate, compound with hydrogen peroxide (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7G82NV92P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium percarbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

No melting point; decomposes at >50 °C | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Sodium Percarbonate (2Na₂CO₃·3H₂O₂): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium percarbonate (SPC) is an addition compound of sodium carbonate and hydrogen peroxide, with the precise chemical formula 2Na₂CO₃·3H₂O₂.[1][2][3] It is a colorless, crystalline, hygroscopic, and water-soluble solid that serves as a stable and convenient source of solid hydrogen peroxide.[1][2][4] Upon dissolution in water, it decomposes into sodium carbonate and hydrogen peroxide, the latter of which provides strong oxidizing properties.[1][4][5] This characteristic makes SPC a versatile compound with applications ranging from household cleaning agents to sophisticated organic synthesis and environmental remediation.[3][4][6] Its eco-friendly profile, breaking down into water, oxygen, and soda ash, further enhances its appeal in various industries.[2][3] This guide provides an in-depth technical overview of its properties, synthesis, decomposition kinetics, and applications relevant to research and development.

Chemical and Physical Properties

This compound is characterized as a perhydrate, where hydrogen peroxide molecules are integrated into the crystal structure of sodium carbonate.[1][7] This structure provides greater stability and safety compared to liquid hydrogen peroxide.[4] At room temperature, it possesses an orthorhombic crystal structure.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | 2Na₂CO₃·3H₂O₂ | [1][2][3][5] |

| Molar Mass | 314.02 g/mol | [8] |

| Appearance | White, crystalline solid/granule | [1][2][3][5] |

| Density | 2.01 g/cm³ at 20.4 °C | [1] |

| Solubility in Water | 150 g/L | [1] |

| Theoretical Active Oxygen (AO) | 15.28% by weight | |

| Hydrogen Peroxide Content | 32.5% by weight | [1] |

| CAS Number | 15630-89-4 | [5] |

| UN Number | 3378 (Oxidizing solid, n.o.s.) | [5] |

Synthesis and Manufacturing

This compound is produced industrially by reacting sodium carbonate with hydrogen peroxide.[3][9] The two primary methods are the "wet process" and the "dry process."

-

Wet Process (Crystallization): This is the more common method, involving the crystallization of SPC from an aqueous solution of sodium carbonate and hydrogen peroxide.[1][10] Key parameters such as pH, temperature (typically 10-25°C), and reactant concentrations are carefully controlled to optimize the yield and stability of the final product.[1][10] Salting-out agents, like sodium chloride, are often used to decrease the solubility of SPC and promote crystallization.[8]

-

Dry Process: In this method, solid sodium carbonate (often in a specific hydrate form) is treated directly with a concentrated solution of hydrogen peroxide (e.g., 40-80% H₂O₂).[1][11][12] The reaction is typically carried out under reduced pressure to control the temperature (20-40°C) by managing water evaporation.[11]

To enhance stability during storage, especially in humid conditions or within detergent formulations, SPC granules are often coated.[4] These coatings can be inorganic (like sodium sulfate or borates) or polymeric, providing a protective barrier against moisture and catalytic impurities.[4]

Table 2: Typical Industrial Synthesis Parameters

| Parameter | Typical Range/Condition | Source(s) |

| Process Type | Wet Process (Crystallization) | [1][10] |

| Reactants | Sodium Carbonate, Hydrogen Peroxide | [1][3] |

| H₂O₂ Concentration | 40-80% by weight | [11][12] |

| Reaction Temperature | 10-25°C (Wet); 20-40°C (Dry) | [10][11] |

| Stabilizers | Magnesium Silicate, Silicates, EDTA | [11] |

| Salting-out Agent | Sodium Chloride (NaCl) | [8] |

| Post-treatment | Drying, Coating | [11] |

Chemical Reactivity and Decomposition Pathway

The primary chemical utility of this compound stems from its behavior in aqueous solutions.

Dissolution and Oxidation

When dissolved in water, SPC releases hydrogen peroxide and dissociates into sodium and carbonate ions.[1][4] The hydrogen peroxide is the active oxidizing species responsible for bleaching and disinfection.[4][5] The generated sodium carbonate increases the pH of the solution, which enhances the bleaching and washing effect by increasing the repulsion between dirt particles and fibers.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Understanding this compound: A Powerful Cleaning Agent [stppgroup.com]

- 3. greenllamaclean.com [greenllamaclean.com]

- 4. Exploring this compound: A Comprehensive Guide [eureka.patsnap.com]

- 5. hoochemtec.com [hoochemtec.com]

- 6. Application of sodium peroxycarbonate_Chemicalbook [chemicalbook.com]

- 7. This compound [organic-chemistry.org]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. US6231828B1 - Process for producing this compound - Google Patents [patents.google.com]

- 11. EP0070711A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 12. US4022874A - Process for the production of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Decomposition of Sodium Percarbonate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium percarbonate (SPC), an adduct of sodium carbonate and hydrogen peroxide (2Na₂CO₃·3H₂O₂), is a crystalline, water-soluble solid that serves as a convenient and stable source of hydrogen peroxide.[1][2] Upon dissolution in water, it decomposes into sodium carbonate and hydrogen peroxide, the latter of which is a powerful oxidizing agent. This property makes this compound a versatile compound with applications ranging from household cleaning agents to environmental remediation and as a reagent in organic synthesis.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its decomposition kinetics and the factors influencing its stability in aqueous solutions is paramount for its effective and safe utilization.

This technical guide provides a comprehensive overview of the core principles governing the decomposition of this compound in aqueous environments, including its decomposition pathway, influencing factors, kinetic data, and detailed experimental protocols for its analysis.

Decomposition Mechanism

The decomposition of this compound in an aqueous solution is a two-step process:

-

Dissolution and Dissociation: Solid this compound dissolves in water and dissociates into its constituent components: sodium carbonate (Na₂CO₃) and hydrogen peroxide (H₂O₂).[1][2]

2Na₂CO₃·3H₂O₂(s) → 2Na₂CO₃(aq) + 3H₂O₂(aq)

-

Decomposition of Hydrogen Peroxide: The hydrogen peroxide produced then decomposes into water (H₂O) and oxygen (O₂). This decomposition can be slow but is accelerated by various factors.

2H₂O₂(aq) → 2H₂O(l) + O₂(g)

The overall reaction is exothermic, releasing heat, oxygen, and steam, which can pose a fire and explosion hazard under certain conditions, particularly at elevated temperatures.[4]

Factors Influencing Decomposition

The stability of this compound in aqueous solution is influenced by several key factors:

-

Temperature: The rate of decomposition increases significantly with a rise in temperature.[2] Dry this compound begins to decompose at temperatures above 50°C.[2]

-

pH: The decomposition of hydrogen peroxide is highly pH-dependent. Alkaline conditions, which are created by the dissolution of sodium carbonate (a weak base), promote the decomposition of hydrogen peroxide.[2][5]

-

Presence of Metal Ions: Transition metal ions, such as iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺), act as catalysts, significantly accelerating the decomposition of hydrogen peroxide.[6][7][8]

-

Stabilizers: The stability of this compound solutions can be enhanced by the addition of stabilizers. These are typically chelating agents like ethylenediaminetetraacetic acid (EDTA) or silicates, which sequester metal ions that would otherwise catalyze decomposition.[9][10] Coating the solid this compound with substances like sodium silicate or organic polymers also improves its stability and shelf-life.[3]

-

Humidity: For the solid product, exposure to moisture can lead to premature decomposition.[2]

Quantitative Data on Decomposition

The following tables summarize available quantitative data on the decomposition of this compound. It is important to note that much of the detailed kinetic data available in the literature pertains to the thermal decomposition of solid this compound. Comprehensive kinetic data for its decomposition in aqueous solution under a wide range of conditions is less readily available.

Table 1: Kinetic Parameters for the Thermal Decomposition of Solid this compound

| Parameter | Step 1 | Step 2 | Reference |

| Activation Energy (Ea) | 137.22 - 151.80 kJ/mol | 90.21 - 106.41 kJ/mol | [1][3] |

| Pre-exponential Factor (A) | 9.62 × 10¹⁴ - 8.66 × 10¹⁶ s⁻¹ | 1.38 × 10⁹ - 3.86 × 10¹¹ s⁻¹ | [1][3] |

This data was obtained using differential scanning calorimetry (DSC) and represents a two-step decomposition process of the solid material.[1][3]

Table 2: Apparent Activation Energy for Thermal Decomposition of this compound Crystals

| Parameter | Value | Reference |

| Apparent Activation Energy (Ea) | ~100 kJ/mol | [11] |

This value was determined through thermoanalytical measurements and morphological observations of the solid crystals.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the decomposition of this compound in aqueous solution.

Monitoring this compound Concentration by Permanganate Titration

This method determines the concentration of active oxygen (from hydrogen peroxide) in a this compound solution.

Principle: In an acidic solution, hydrogen peroxide is oxidized by a standardized solution of potassium permanganate (KMnO₄). The endpoint is indicated by the persistence of the pink color of the permanganate ion.

Reaction: 2MnO₄⁻ + 5H₂O₂ + 6H⁺ → 2Mn²⁺ + 5O₂ + 8H₂O

Materials:

-

This compound sample

-

Standardized ~0.1 N potassium permanganate (KMnO₄) solution

-

3.6 N Sulfuric acid (H₂SO₄) solution

-

Deionized water

-

Volumetric flasks (500 mL)

-

Pipettes (25 mL)

-

Burette (50 mL)

-

Erlenmeyer flasks (250 mL or 600 mL)

-

Analytical balance

-

Sample Preparation: Accurately weigh approximately 4 g of the this compound sample.[12][13]

-

Carefully dissolve the sample in a beaker containing 100 mL of 3.6 N sulfuric acid solution.[12][13]

-

Quantitatively transfer the solution to a 500 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.[12][13]

-

Titration: Pipette a 25.0 mL aliquot of the prepared sample solution into a 600 mL Erlenmeyer flask.[12][13]

-

Add approximately 100 mL of 3.6 N sulfuric acid to the flask.[12][13]

-

Titrate the solution with the standardized 0.1 N potassium permanganate solution until a faint, permanent pink color persists for at least 30 seconds.[12][13]

-

Record the volume of KMnO₄ solution used.

-

Calculation: The available oxygen content can be calculated using the following formula:

% Available Oxygen = [(V_KMnO₄ × N_KMnO₄ × 8) / (W_sample × (V_aliquot / V_total))] × 100

Where:

-

V_KMnO₄ = Volume of KMnO₄ solution used (L)

-

N_KMnO₄ = Normality of KMnO₄ solution (eq/L)

-

8 = Equivalent weight of oxygen

-

W_sample = Weight of the this compound sample (g)

-

V_aliquot = Volume of the aliquot taken for titration (mL)

-

V_total = Total volume of the prepared sample solution (mL)

-

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This method provides a rapid and reliable way to quantify this compound in aqueous samples.

Principle: This modified HPLC method uses a reaction between this compound (which releases hydrogen peroxide) and acidified potassium iodide within the HPLC system. The resulting triiodide (I₃⁻) is detected by a visible detector. The peak area is proportional to the this compound concentration.[14][15]

Materials and Equipment: [14][15]

-

HPLC system with a quaternary pump, vacuum degasser, autosampler, and a diode array detector with a visible lamp.

-

PEEK tubing (to replace the separation column).

-

This compound standards.

-

Potassium iodide (KI).

-

Sodium bicarbonate (NaHCO₃).

-

Phosphoric acid (H₃PO₄).

-

Deionized water.

-

System Modification: Replace the conventional HPLC separation column with a PEEK tube.[14][15]

-

Mobile Phase Preparation: Prepare a mobile phase containing potassium iodide and phosphoric acid in a sodium bicarbonate solution. The sodium bicarbonate helps to remove dissolved oxygen.[14][15]

-

Standard Preparation: Prepare a series of this compound standards of known concentrations in deionized water.

-

Analysis:

-

Set the HPLC flow rate and detector wavelength (for I₃⁻ detection).

-

Inject the standards and samples into the HPLC system.

-

The this compound in the sample will react with the mobile phase in the PEEK tubing to form triiodide.

-

The detector will measure the absorbance of the triiodide, and the data acquisition software will generate a chromatogram.

-

-

Quantification: Create a calibration curve by plotting the peak areas of the standards against their concentrations. Use this curve to determine the concentration of this compound in the unknown samples.

Measurement of Oxygen Evolution using a Gas Pressure Sensor

This method monitors the rate of decomposition by measuring the increase in pressure due to the evolution of oxygen gas in a sealed container.

Principle: The decomposition of hydrogen peroxide from this compound produces oxygen gas. By conducting the reaction in a sealed vessel connected to a pressure sensor, the rate of oxygen production, and thus the rate of decomposition, can be determined by monitoring the pressure change over time.

Materials and Equipment:

-

Gas pressure sensor with a data-collection interface.

-

Reaction vessel (e.g., Erlenmeyer flask) with a stopper fitted for the pressure sensor.

-

Water bath for temperature control.

-

This compound solution.

-

Catalyst solution (e.g., KI or a transition metal salt), if desired.

-

Magnetic stirrer and stir bar.

Procedure:

-

Setup: Connect the gas pressure sensor to the data-collection interface.

-

Place a known volume and concentration of the this compound solution into the reaction vessel.

-

Place the reaction vessel in a water bath to maintain a constant temperature.

-

If using a catalyst, prepare the catalyst solution.

-

Data Collection:

-

Start the data collection program.

-

Add the catalyst solution to the reaction vessel (if applicable) and immediately seal the vessel with the stopper connected to the pressure sensor.

-

Begin stirring the solution.

-

Record the pressure as a function of time.

-

-

Data Analysis:

-

The rate of reaction can be determined from the slope of the pressure versus time graph.

-

By varying the concentration of this compound, catalyst, or the temperature, the rate law and activation energy for the decomposition can be determined.

-

Visualization of Pathways and Workflows

Decomposition Pathway of this compound in Aqueous Solution

Caption: Decomposition pathway of this compound in an aqueous environment.

Experimental Workflow for Kinetic Study using Permanganate Titration

References

- 1. Thermal Hazard and Kinetic Study of this compound Based on Fraser–Suzuki Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tainstruments.com [tainstruments.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Activation of this compound by cysteine complexation of Fe(ii) for the degradation of acetaminophen in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Fe(II) catalyzing this compound facilitates the dewaterability of waste activated sludge: Performance, mechanism, and implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics and mechanism of the thermal decomposition of this compound: role of the surface product layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. researchgate.net [researchgate.net]

- 14. A new method for the rapid determination of this compound in aqueous samples using a modified HPLC setup - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of Sodium Percarbonate as an Oxidant

Abstract: Sodium percarbonate (SPC), an adduct of sodium carbonate and hydrogen peroxide, serves as a stable, solid-state source of hydrogen peroxide, making it a cornerstone of green chemistry.[1] Its utility as an oxidant stems from its dissolution in aqueous media to release hydrogen peroxide, which can either act directly as a moderate oxidizing agent or be activated to generate highly potent reactive oxygen species (ROS). This document provides a comprehensive technical overview of the fundamental mechanisms of SPC's oxidative action, methods for its activation in advanced oxidation processes (AOPs), quantitative kinetic and toxicological data, and representative experimental protocols for its study. This guide is intended for researchers, chemists, and professionals in drug development and environmental science who require a deep understanding of this versatile oxidant.

Core Mechanism of Action: From Solid Adduct to Active Oxidant

This compound, with the chemical formula 2Na₂CO₃·3H₂O₂, is a carbonate perhydrate.[2][3] It is a white, crystalline, water-soluble solid that is valued for its stability in dry form and its eco-friendly decomposition products: water, oxygen, and sodium carbonate (soda ash).[1][4] Its oxidizing power is comparable to a 27% solution of liquid hydrogen peroxide, but its solid nature simplifies storage, handling, and transportation.[1]

Dissolution and Release of Hydrogen Peroxide

The primary step in the mechanism of action of this compound is its dissolution in water. In an aqueous environment, the adduct readily dissociates to yield sodium carbonate and hydrogen peroxide, as described by the following reaction:

2Na₂CO₃·3H₂O₂(s) → 2Na₂CO₃(aq) + 3H₂O₂(aq) [5]

The resulting solution is alkaline due to the hydrolysis of the carbonate ion. This release of hydrogen peroxide is the foundation of SPC's oxidative capabilities.[6]

Direct Oxidation and Thermal Decomposition

The liberated hydrogen peroxide can act as a direct, albeit moderate, oxidizing agent for various substrates. However, the true power of SPC is often realized through its activation.

Thermally, the decomposition of solid SPC is a complex, multi-step process. It begins with a surface reaction that forms a product layer of sodium carbonate (Na₂CO₃).[7][8] This layer impedes the diffusion of gaseous products (H₂O and O₂), increasing internal pressure and water vapor concentration, which in turn autocatalytically accelerates a secondary decomposition step.[7][8] The apparent activation energy for the initial mass-loss has been determined to be approximately 100 kJ/mol.[7][8] More detailed calorimetric studies have deconvoluted the process into successive endothermic (detachment of H₂O₂) and exothermic (decomposition of H₂O₂) events with distinct activation energies.[9]

Advanced Oxidation Processes (AOPs): Activation of this compound

To enhance its oxidative power for the degradation of recalcitrant organic compounds, the hydrogen peroxide released from SPC is often activated to generate highly reactive oxygen species (ROS).[10][11] These AOPs are critical in applications such as wastewater treatment and environmental remediation.[12] The primary ROS generated include the hydroxyl radical (•OH), superoxide radical (•O₂⁻), and carbonate radical anion (•CO₃⁻).[12][13]

Homogeneous Activation

-

Fenton-like Reaction (Fe²⁺ Activation): One of the most common activation methods involves the use of ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide, generating powerful hydroxyl radicals. This is a solid-state equivalent of the classic Fenton reaction.[5][14] The reaction is most effective in acidic conditions.[10] Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

-

UV Photolysis: Ultraviolet (UV) radiation can cleave the oxygen-oxygen bond in hydrogen peroxide, producing two hydroxyl radicals. The UV/SPC system has been shown to be effective for degrading pollutants like aniline.[10][13] H₂O₂ + hv → 2 •OH

Heterogeneous Activation

Solid catalysts, such as natural minerals, iron nanoparticles, or bimetallic nanocomposites, can also be employed to activate SPC.[10] Heterogeneous catalysis is often more effective in neutral or alkaline environments and offers the advantage of easier catalyst recovery.[10]

The Dual Role of Carbonate

The sodium carbonate generated from SPC dissolution plays a complex role. While the carbonate and bicarbonate ions can act as scavengers of hydroxyl radicals, they can also react with •OH to form the carbonate radical anion (•CO₃⁻).[10][15]

•OH + CO₃²⁻ → OH⁻ + •CO₃⁻

The carbonate radical is a less powerful but more selective oxidant than the hydroxyl radical, and it can play a significant role in the degradation of specific organic pollutants.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and effects of this compound.

Table 1: Physicochemical and Kinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Molecular Formula | 2Na₂CO₃ · 3H₂O₂ | [2][3] |

| Hydrogen Peroxide Content | 32.5% by weight | [3][6] |

| Comparative Oxidizing Strength | Equivalent to 27% liquid H₂O₂ | [1] |

| Apparent Activation Energy (Ea) | ~100 kJ/mol | [7][8] |

| (Initial Thermal Decomposition) | ||

| Ea, 1st Exothermic Peak (DSC) | 181.6 ± 4.8 kJ/mol | [9] |

| Ea, 2nd Exothermic Peak (DSC) | 119.6 ± 2.0 kJ/mol | [9] |

| Ea, Endothermic Peak (DSC) | 158.3 ± 5.4 kJ/mol | [9] |

Table 2: Ecotoxicological Data for this compound

| Parameter | Value | Reference(s) |

| Acute Oral Toxicity (LD₅₀, Rat) | 1,034 mg/kg | [16] |

| Acute Dermal Toxicity (LD₅₀, Rabbit) | >2,000 mg/kg | [16] |

| Aquatic Toxicity (LC₅₀, Fish, 96h) | 70.7 mg/L (Pimephales promelas) | [16] |

| Aquatic Toxicity (EC₅₀, Crustacea, 48h) | 4.9 mg/L (Daphnia pulex) | [16] |

Key Experimental Protocols

The following protocol provides a standardized methodology for evaluating the efficacy of a Fenton-like SPC system for the degradation of an organic contaminant.

Protocol: Kinetic Analysis of Organic Pollutant Degradation by a Fenton-like Fe²⁺/SPC System

-

1. Objective: To determine the degradation kinetics of a model organic pollutant (e.g., Chlorobenzene, Methylene Blue) using this compound activated by ferrous iron (Fe²⁺).

-

2. Materials & Reagents:

-

This compound (SPC)

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Model Pollutant (e.g., Chlorobenzene)

-

Deionized Water

-

Sulfuric Acid (H₂SO₄) and Sodium Hydroxide (NaOH) for pH adjustment

-

Methanol or Sodium Thiosulfate (quenching agent)

-

HPLC-grade solvents for analysis (e.g., Acetonitrile, Methanol)

-

-

3. Equipment:

-

Glass batch reactor (e.g., 500 mL beaker) with magnetic stirrer

-

pH meter

-

Analytical balance

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

-

4. Procedure:

-

Solution Preparation: Prepare stock solutions of the model pollutant, SPC, and FeSO₄·7H₂O in deionized water. For example: 10 mM pollutant, 100 mM SPC, 100 mM Fe²⁺.

-

Reaction Setup: Add a known volume of deionized water to the reactor. Add a specific volume of the pollutant stock solution to achieve the desired initial concentration (e.g., 0.1 mM).

-

pH Adjustment: Adjust the initial pH of the pollutant solution to the desired value (e.g., pH 3.0 for optimal Fenton reaction) using H₂SO₄ or NaOH.

-

Reaction Initiation: To initiate the reaction (t=0), add the required volumes of Fe²⁺ stock solution followed immediately by the SPC stock solution to achieve the desired molar ratios (e.g., [Pollutant]:[Fe²⁺]:[SPC] = 1:10:10). Begin magnetic stirring.

-

Sampling: Withdraw aliquots (e.g., 2 mL) at predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 min).

-

Quenching: Immediately add a quenching agent (e.g., 1 mL of methanol) to each aliquot to stop the oxidation reaction by scavenging any remaining radicals.

-

Sample Preparation: Filter the quenched samples through a 0.22 µm syringe filter into HPLC vials for analysis.

-

-

5. Analysis:

-

Analyze the concentration of the remaining pollutant in each sample using a pre-calibrated HPLC method or UV-Vis spectrophotometer.

-

Plot the concentration of the pollutant versus time to determine the degradation profile.

-

Calculate the pseudo-first-order rate constant (k) by plotting ln(C₀/C) versus time, where C₀ is the initial concentration and C is the concentration at time t.

-

Visualizing Mechanisms and Workflows

Dissolution and Activation Pathways

Caption: Core mechanism of SPC: dissolution followed by activation to generate reactive oxygen species.

Experimental Workflow for Kinetic Analysis

Caption: Standard experimental workflow for studying pollutant degradation kinetics using the Fe²⁺/SPC system.

Factors Influencing Oxidative Efficacy

Caption: Key factors that positively (green) or negatively (red) influence the oxidative efficacy of SPC.

References

- 1. This compound: A Green Oxidizing Agent [eureka.patsnap.com]

- 2. This compound [organic-chemistry.org]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. meliorameansbetter.com [meliorameansbetter.com]

- 5. connectsci.au [connectsci.au]

- 6. Is Hydrogen Peroxide the Raw Material for this compound? [slchemtech.com]

- 7. Item - Kinetics and Mechanism of the Thermal Decomposition of this compound: Role of the Surface Product Layer - American Chemical Society - Figshare [acs.figshare.com]

- 8. Kinetics and mechanism of the thermal decomposition of this compound: role of the surface product layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. science.lpnu.ua [science.lpnu.ua]

- 11. Interactions Between this compound and Organic Pollutants [eureka.patsnap.com]

- 12. A systematic review on percarbonate-based advanced oxidation processes in wastewater remediation: From theoretical understandings to practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Application of sodium peroxycarbonate_Chemicalbook [chemicalbook.com]

- 15. journals.vilniustech.lt [journals.vilniustech.lt]

- 16. redox.com [redox.com]

Anhydrous Hydrogen Peroxide from Sodium Percarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for generating anhydrous or highly concentrated solutions of hydrogen peroxide (H₂O₂) from sodium percarbonate (SPC). This compound, a stable and solid adduct of sodium carbonate and hydrogen peroxide (2Na₂CO₃·3H₂O₂), serves as a safe and convenient precursor for H₂O₂ in non-aqueous systems.[1][2][3] This guide focuses on the chemical principles, detailed experimental protocols, and quantitative data associated with the liberation of H₂O₂ in organic solvents.

WARNING: Anhydrous or highly concentrated hydrogen peroxide is a powerful and potentially explosive oxidizing agent.[4] All experimental work must be conducted with extreme caution, using appropriate personal protective equipment (PPE), behind a blast shield, and in a well-ventilated fume hood. Avoid contact with incompatible materials, including metals and flammable organic compounds.

Principle of Anhydrous H₂O₂ Liberation

The generation of anhydrous hydrogen peroxide from this compound in a non-aqueous medium is predicated on a simple acid-base reaction. When SPC is suspended in a suitable organic solvent, the addition of a strong, anhydrous acid neutralizes the sodium carbonate component. This reaction forms the corresponding sodium salt, which is typically insoluble in the organic solvent and precipitates out of the solution. The hydrogen peroxide, liberated from the adduct, remains dissolved in the organic phase.

The general reaction can be represented as:

2Na₂CO₃·3H₂O₂ (s) + 2H₂SO₄ (anhydrous) → 3H₂O₂ (in solution) + 2Na₂SO₄ (s)↓ + 2H₂O + 2CO₂ (g)↑

Key to the process is the selection of an organic solvent that can effectively solvate hydrogen peroxide while being a poor solvent for the resulting sodium salt.[1]

Experimental Methodologies

Two primary methods have been reported for the liberation of H₂O₂ from this compound in non-aqueous media: direct reaction with a strong acid and the use of an acidic ion-exchange resin.

This method involves the direct, controlled addition of a strong anhydrous acid, such as sulfuric acid (H₂SO₄) or methanesulfonic acid (CH₃SO₃H), to a suspension of this compound in a cooled organic solvent.[5]

Experimental Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend finely ground this compound in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath to manage the exothermic nature of the neutralization reaction.[5]

-

Acid Addition: Slowly add a stoichiometric amount of anhydrous sulfuric acid or methanesulfonic acid dropwise to the stirred suspension. Maintain the temperature below 10 °C throughout the addition. Vigorous gas evolution (CO₂) will be observed.

-

Reaction: After the acid addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Remove the precipitated sodium salt (e.g., sodium sulfate) by vacuum filtration. Wash the solid cake with a small amount of the cold, anhydrous solvent to recover any entrained H₂O₂ solution.

-

Product: The combined filtrate is a solution of hydrogen peroxide in the chosen organic solvent. The concentration can be determined by titration, for example, with a standardized potassium permanganate solution.

Data Summary: Strong Acid Method

| Parameter | Value / Condition | Solvents | Notes |

| Reactants | This compound, Anhydrous H₂SO₄ | Diethyl ether, Dichloromethane | Sulfuric acid is highly effective but requires careful handling.[5] |

| Temperature | 0–10 °C | N/A | Strict temperature control is crucial to prevent H₂O₂ decomposition.[5] |

| Reaction Time | 1–3 hours | N/A | Includes acid addition and subsequent stirring. |

| Yield | Variable | N/A | Yield is highly dependent on precise control of conditions and minimizing decomposition. |

| Purity | High (in solution) | N/A | The primary byproduct (sodium sulfate) is largely removed by filtration. |

An alternative approach utilizes a strongly acidic ion-exchange resin (e.g., Amberlyst-15) to act as a solid acid catalyst. This method can offer simpler product isolation as the solid resin is easily filtered off.

Experimental Protocol:

-

Resin Preparation: Prepare a slurry of the acidic ion-exchange resin in the chosen anhydrous organic solvent (e.g., acetonitrile, ethyl acetate). Pack the slurry into a chromatography column.

-

SPC Suspension: Prepare a suspension of finely ground this compound in the same anhydrous solvent.

-

Elution: Pass the this compound suspension through the packed resin column. The sodium ions from the carbonate will exchange with the protons on the resin, liberating H₂O₂ into the mobile phase.

-

Collection: Collect the eluate from the column. This solution contains the hydrogen peroxide.

-

Regeneration: The resin can typically be regenerated by washing with a strong mineral acid, followed by water and solvent rinses.

Data Summary: Ion-Exchange Method

| Parameter | Value / Condition | Solvents | Notes |

| Reactants | This compound, Acidic Resin | Acetonitrile, Ethyl Acetate | Offers easier separation of the acid source post-reaction. |

| Temperature | Room Temperature | N/A | The reaction is less exothermic and generally manageable without external cooling. |

| Process | Column Chromatography | N/A | Allows for a continuous or semi-continuous process. |

| Yield | Moderate to High | N/A | Dependent on flow rate and resin capacity. |

| Purity | Very High (in solution) | N/A | The solid resin is contained within the column, leading to a clean product solution. |

Reaction Pathway Visualization

The fundamental chemical transformation for the liberation of hydrogen peroxide from this compound by a generic strong acid (HA) in a non-aqueous environment can be visualized as follows.

// Reactants SPC [label="this compound\n(2Na₂CO₃·3H₂O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Anhydrous Acid (HA)\nin Organic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediate/Reaction Node Reaction [label="Acid-Base Reaction\nin situ", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products H2O2 [label="Hydrogen Peroxide (H₂O₂)\n(Dissolved in Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Sodium Salt (NaA)\n(Precipitate)", fillcolor="#FBBC05", fontcolor="#202124"]; Byproducts [label="CO₂ (g) + H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SPC -> Reaction; Acid -> Reaction; Reaction -> H2O2; Reaction -> Salt; Reaction -> Byproducts; } caption: General reaction pathway for liberating H₂O₂ from SPC.

Conclusion

This compound is a valuable and practical solid source for the in-situ generation of anhydrous hydrogen peroxide in organic solvents.[1] The reaction with strong anhydrous acids or acidic ion-exchange resins provides effective pathways to obtain solutions of H₂O₂ suitable for various applications in organic synthesis and drug development, such as in Baeyer-Villiger oxidations and epoxidations.[1][2] The choice of method depends on the required scale, purity, and available equipment. Adherence to strict safety protocols is paramount when handling the resulting concentrated hydrogen peroxide solutions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [organic-chemistry.org]

- 3. Understanding this compound: A Powerful Cleaning Agent [stppgroup.com]

- 4. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - Leaching H2O2 out of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

Unraveling the Crystal Structure of Sodium Percarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of sodium percarbonate (Na₂CO₃·1.5H₂O₂), an adduct of sodium carbonate and hydrogen peroxide. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and presents visual representations of its structural features and the workflow for its analysis.

Crystallographic Data Summary

This compound, a widely used oxidizing agent, possesses a complex crystal structure that has been the subject of multiple crystallographic studies. At ambient conditions, it crystallizes in the orthorhombic system. While early studies proposed the non-centrosymmetric space group Aba2, more recent and detailed investigations have assigned the centrosymmetric space group Cmca as the correct one for the room-temperature phase.[1][2][3][4] A reversible phase transition occurs at approximately -30 °C (243 K), where the crystal structure transforms to the Pbca space group.[1][3][4][5] This transition is associated with a decrease in the dynamic disorder of the hydrogen peroxide molecules within the crystal lattice.[4][6]

The crystal structure is characterized by layers of carbonate ions and hydrogen peroxide molecules, with sodium ions situated between these layers.[7] A notable feature of the this compound structure is the presence of two crystallographically independent hydrogen peroxide sites, which exhibit disorder at room temperature.[2][4][8] This disorder is reported to be dynamic, diminishing at lower temperatures.[4][6] The hydrogen peroxide molecules are hydrogen-bonded to the carbonate ions.[2][8]

The following table summarizes the key crystallographic data for this compound at room temperature:

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2][3] |

| Space Group | Cmca (re-assigned from Aba2) | [1][4] |

| Unit Cell Dimensions | ||

| a | 9.183(1) Å | [2][8] |

| b | 15.745(1) Å | [2][8] |

| c | 6.730(1) Å | [2][8] |

| Z (Formula units per unit cell) | 8 | [2][7] |

| Calculated Density | 2.12 g/cm³ | [7] |

Experimental Protocols

The determination of the crystal structure of this compound has been primarily achieved through single-crystal X-ray diffraction (XRD). The general experimental protocol for such a study is outlined below.

Crystal Preparation

Single crystals of this compound suitable for X-ray diffraction are typically prepared by the slow evaporation of an aqueous solution of sodium carbonate in hydrogen peroxide.[8]

Detailed Methodology:

-

A saturated solution of sodium carbonate is prepared in a 10% aqueous solution of hydrogen peroxide.

-

The solution is allowed to evaporate slowly at a controlled temperature, often at room temperature or slightly below, to promote the growth of well-defined single crystals.

-

For isotopic substitution studies, isotopically labeled reactants (e.g., Na₂[¹³CO₃] or ²H₂O₂) are used in the preparation process.[2][8]

X-ray Diffraction Data Collection

A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected.

Detailed Methodology:

-

Crystal Mounting: A small, clear crystal is selected and mounted on a glass fiber or a loop with a cryoprotectant if low-temperature data collection is intended.

-

Data Collection: The diffractometer, equipped with a radiation source (e.g., Cu-Kα or Mo-Kα) and a detector, is used to collect the diffraction data. The crystal is rotated through a series of angles, and the intensities of the diffracted X-ray beams are measured at each orientation. For low-temperature studies, a stream of cold nitrogen gas is directed at the crystal.[4]

-

Data Processing: The collected raw data is processed to correct for various factors, including Lorentz and polarization effects, and absorption. The intensities are then used to determine the unit cell parameters and the space group of the crystal.[8]

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to obtain the best possible fit with the experimental data.

Detailed Methodology:

-

Structure Solution: The positions of the heavier atoms (sodium, carbon, oxygen) are often determined using direct methods or Patterson synthesis.[8]

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods to minimize the difference between the observed and calculated structure factors. Difference Fourier maps are used to locate the positions of the lighter atoms, such as hydrogen.[9] The refinement process is iterated until the R-factor, a measure of the agreement between the experimental and calculated data, converges to a low value.[2][7][8]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical experimental workflow for determining the crystal structure of this compound.

Logical Relationship of Components in the this compound Crystal Lattice

The following diagram illustrates the key interactions and components within the crystal structure of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. X-Ray crystal structure of the industrial bleaching agent ‘this compound’[sodium carbonate–hydrogen peroxide (2/3)] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound between 293 and 100 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. X-Ray crystal structure of the industrial bleaching agent ‘this compound’[sodium carbonate–hydrogen peroxide (2/3)] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. A Refinement of the Crystal Structure of Na2CO3 · H2O - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Sodium Percarbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium percarbonate (SPC), a crystalline adduct of sodium carbonate and hydrogen peroxide (2Na₂CO₃·3H₂O₂), is a versatile and powerful oxidizing agent. While its solubility in aqueous solutions is well-documented, its behavior in organic solvents is less understood yet critical for its application in non-aqueous synthesis, formulation development, and specialized cleaning applications. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in organic solvents, addresses the challenges in its determination, and offers guidance for its practical use. Direct quantitative solubility data for this compound in organic solvents is notably scarce in publicly available literature. Therefore, this guide also provides solubility data for sodium carbonate in various organic solvents to serve as a proxy for estimating the behavior of this compound, as the dissolution of the sodium carbonate component is the limiting factor for the solubility of the entire adduct.

Core Concepts: Understanding this compound's Behavior in Solution

This compound is not a simple mixture but a co-crystallized compound. When it dissolves, it dissociates into its constituent parts: sodium carbonate (Na₂CO₃) and hydrogen peroxide (H₂O₂).[1][2]

Caption: Dissolution pathway of this compound.

The overall solubility of this compound in any given solvent is therefore dependent on the solubility of both sodium carbonate and hydrogen peroxide in that solvent. As hydrogen peroxide is a molecular compound that is miscible with many polar organic solvents, the solubility of the ionic sodium carbonate portion is generally the limiting factor in non-aqueous systems.

Solubility of this compound and its Components

However, this compound can be utilized in organic synthesis as a source of anhydrous hydrogen peroxide. This is achieved in solvents that do not dissolve the sodium carbonate but can leach the hydrogen peroxide from the solid adduct.[1]

Quantitative Solubility Data of Sodium Carbonate in Organic Solvents

The following table summarizes the available quantitative solubility data for sodium carbonate in various organic solvents. This data can be used to infer the likely low solubility of this compound in these media.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Glycerol | 15.5 | 98.3 |

| Ethylene Glycol | 20 | 3.46 |

| Methanol | 20 | 0.55 |

| Ethanol | 20 | 0.22 |

| Acetone | - | Insoluble |

| Dimethylformamide (DMF) | 25 | 0.05 |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 1.3 |

Note: Data sourced from publicly available chemical databases and literature.

The significantly higher solubility of sodium carbonate in polyols like glycerol and ethylene glycol suggests that this compound may also exhibit greater solubility in these solvents compared to simple alcohols or aprotic solvents.

Experimental Protocol for Determining this compound Solubility in Organic Solvents

The determination of the solubility of this compound in organic solvents is complicated by its reactivity, as it releases hydrogen peroxide which can potentially react with the solvent or be unstable. A carefully designed experimental protocol is therefore required.

Proposed Method: Isothermal Equilibrium and Analysis

This method involves equilibrating an excess of solid this compound with the organic solvent at a constant temperature, followed by the separation of the solid and analysis of the saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Constant temperature bath/shaker

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Titration apparatus or HPLC system

Procedure:

-

Sample Preparation: Add an excess of finely ground this compound to a known volume of the anhydrous organic solvent in a sealed container.

-

Equilibration: Place the container in a constant temperature bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it using a syringe filter compatible with the solvent to remove any undissolved solid.

-

Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (e.g., deionized water) to a concentration suitable for analysis.

-

Analysis: Determine the concentration of either the carbonate or the active oxygen (from hydrogen peroxide) in the diluted solution.

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Stability and Reactivity Considerations in Organic Solvents

This compound is a strong oxidizing agent and its stability can be compromised in the presence of certain organic materials.[6] It is known to be incompatible with flammable and combustible materials. Decomposition can be initiated by heat, moisture, and contact with heavy metal salts, acids, and bases.

When considering the use of this compound in organic solvents, particularly at elevated temperatures, it is crucial to assess the potential for reaction between the released hydrogen peroxide and the solvent. For instance, reactions with certain organic solvents can be exothermic and lead to pressure buildup in closed systems.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a convenient, anhydrous source of hydrogen peroxide.[1] This is particularly useful in solvent systems where water is undesirable. The solid nature of this compound allows for its easy removal from the reaction mixture by filtration.

Example Signaling Pathway: In-situ Generation of Peroxyacids

This compound can be used to generate peroxyacids in situ for use in various oxidation reactions, such as Baeyer-Villiger oxidations.

Caption: Baeyer-Villiger oxidation using in-situ generated peroxyacid.

Conclusion

While this compound exhibits high solubility in water, its solubility in organic solvents is generally low, primarily limited by the solubility of sodium carbonate. Polyol solvents such as glycerol and ethylene glycol may offer enhanced solubility compared to other common organic solvents. The use of this compound in organic media is predominantly as a solid source of anhydrous hydrogen peroxide. Due to its reactive nature, careful consideration of stability and compatibility with the chosen organic solvent is essential. The provided experimental protocol offers a framework for researchers to quantitatively determine the solubility of this compound in specific organic solvents of interest, enabling the expansion of its application in non-aqueous systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. A new method for the rapid determination of this compound in aqueous samples using a modified HPLC setup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solvay.com [solvay.com]

An In-depth Technical Guide to the Hygroscopic Nature of Uncoated Sodium Percarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of uncoated sodium percarbonate (SPC). Understanding its interaction with atmospheric moisture is critical for ensuring its stability, efficacy, and safe handling in research and development settings. Uncoated SPC's inherent instability in the presence of water vapor necessitates stringent control over storage and handling conditions.

Introduction to this compound

This compound is an adduct of sodium carbonate and hydrogen peroxide, with the chemical formula 2Na₂CO₃·3H₂O₂.[1] It serves as a solid, stable source of hydrogen peroxide, making it a widely used oxidizing and bleaching agent in various industries, from household detergents to organic synthesis.[2][3] When dissolved in water, it releases hydrogen peroxide, acting as an eco-friendly alternative to chlorine-based bleaches.[4] This guide focuses specifically on the uncoated form of this compound, which is particularly susceptible to environmental conditions due to its hygroscopic nature.[5]

Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[6] For uncoated this compound, this property is not merely a physical inconvenience; it is the primary trigger for its chemical decomposition, leading to a loss of active oxygen content and a significant reduction in its chemical potency and shelf life.[4][7]

The Chemical Instability Cascade Triggered by Moisture

The core of uncoated this compound's instability lies in its reaction with water. The process is not a simple hydration but a decomposition cascade that is both exothermic and autocatalytic.[8]

-

Dissolution and Initial Decomposition : Upon contact with water vapor, the this compound adduct dissolves and breaks down into its constituent components: sodium carbonate (Na₂CO₃) and hydrogen peroxide (H₂O₂).[8]

-

Reaction 1 : 2Na₂CO₃·3H₂O₂(s) → 2Na₂CO₃(s) + 3H₂O₂(l)

-

-

Autocatalytic Decomposition of Hydrogen Peroxide : The liberated hydrogen peroxide is inherently unstable and decomposes into water (H₂O) and oxygen (O₂). This reaction is exothermic, releasing heat, and, crucially, produces more water, which can then trigger the decomposition of more this compound, creating an autocatalytic cycle.[7][8]

-

Reaction 2 : 2H₂O₂(l) → 2H₂O(l) + O₂(g) + Heat

-

This autocatalytic nature means that once initiated by ambient humidity, the decomposition can accelerate, especially if the heat generated cannot dissipate.[9] This significantly compromises the stability of the product during transport and storage.[4]

References

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. This compound Coated and Uncoated Manufacturers, SDS [mubychem.com]

- 3. Page loading... [guidechem.com]

- 4. Understanding this compound: A Powerful Cleaning Agent [stppgroup.com]

- 5. Exploring this compound: A Comprehensive Guide [eureka.patsnap.com]

- 6. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 7. US6942845B2 - Process for improving the internal stability of this compound - Google Patents [patents.google.com]

- 8. tainstruments.com [tainstruments.com]

- 9. solvay.com [solvay.com]

Determination of Active Oxygen Content in Sodium Percarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the active oxygen content in sodium percarbonate. The primary focus is on the widely adopted redox titration method using potassium permanganate, a robust and reliable technique for quality control and research purposes. This document outlines the core chemical principles, detailed experimental protocols, and data interpretation.

Introduction

This compound (2Na₂CO₃·3H₂O₂) is an addition compound of sodium carbonate and hydrogen peroxide, valued for its role as a powerful oxidizing agent in numerous applications, including detergents, disinfectants, and in certain stages of drug development as a reagent.[1][2] Its efficacy is directly proportional to its active oxygen content, which is a measure of the oxidizing power of the compound.[3] When dissolved in water, this compound releases hydrogen peroxide, which is the source of the active oxygen. Accurate determination of this active oxygen content is therefore critical for ensuring product quality and performance.

The most common method for this analysis is redox titration, a volumetric analysis technique. This guide will delve into the specifics of this method, in accordance with established standards such as ASTM D2180-17.[1][2][4]

Principle of the Method

The determination of active oxygen content in this compound is primarily based on a redox titration reaction. The sample is first dissolved in an acidic solution, typically sulfuric acid, which liberates hydrogen peroxide (H₂O₂). This liberated hydrogen peroxide is then titrated with a standardized solution of a strong oxidizing agent, potassium permanganate (KMnO₄).

Under acidic conditions, the permanganate ion (MnO₄⁻), which is intensely purple, is reduced by hydrogen peroxide to the colorless manganese(II) ion (Mn²⁺). The hydrogen peroxide is simultaneously oxidized to oxygen gas (O₂). The endpoint of the titration is reached when all the hydrogen peroxide has been consumed, and the slightest excess of potassium permanganate solution results in a persistent pink color in the solution.

The balanced chemical equation for this reaction is:

2KMnO₄ + 5H₂O₂ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 8H₂O + 5O₂ [5]

By measuring the volume of the potassium permanganate solution of known concentration required to reach the endpoint, the amount of hydrogen peroxide, and consequently the active oxygen content of the this compound sample, can be calculated.

Experimental Protocol: Redox Titration with Potassium Permanganate

This section provides a detailed, step-by-step protocol for the determination of active oxygen content in a this compound sample.

Reagents and Equipment

Table 1: Reagents and Equipment

| Reagent/Equipment | Specification |

| Reagents | |

| This compound | Sample to be analyzed |

| Sulfuric Acid (H₂SO₄) | Concentrated, reagent grade |

| Potassium Permanganate (KMnO₄) | 0.1 N (0.02 M) standardized solution |

| Deionized Water | |

| Equipment | |

| Analytical Balance | Accurate to 0.0001 g |

| Volumetric Flasks | 250 mL, 500 mL, 1000 mL |

| Pipettes | 25 mL, 50 mL |

| Burette | 50 mL, with 0.1 mL divisions |

| Erlenmeyer Flasks | 250 mL |

| Beakers | |

| Magnetic Stirrer and Stir Bar | Optional, but recommended |

Preparation of Solutions

-

Sulfuric Acid Solution (1 M): Slowly and carefully add 56 mL of concentrated sulfuric acid to approximately 900 mL of deionized water in a 1000 mL volumetric flask. Allow the solution to cool to room temperature, then dilute to the mark with deionized water.

-

Potassium Permanganate Solution (0.1 N): A standardized 0.1 N potassium permanganate solution is required. This can be purchased commercially or prepared and standardized against a primary standard such as sodium oxalate.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the active oxygen content.

References

Methodological & Application

Application Notes: Sodium Percarbonate as a Green Oxidant in Baeyer-Villiger Oxidations

Introduction

The Baeyer-Villiger oxidation is a powerful synthetic transformation that converts ketones into esters, or cyclic ketones into lactones, by inserting an oxygen atom adjacent to the carbonyl group. Traditionally, this reaction has been performed using pre-formed peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), which, while effective, pose significant safety and handling challenges due to their potential for detonation. The use of sodium percarbonate (SPC), a stable, inexpensive, and solid source of hydrogen peroxide, represents a significant advancement in performing this oxidation under greener and safer conditions. When combined with an acid activator, SPC generates the powerful peroxyacid oxidant in situ, minimizing risks and simplifying the experimental procedure.

Principle of Operation

This compound (2Na₂CO₃·3H₂O₂) is a crystalline adduct of sodium carbonate and hydrogen peroxide. In the presence of an acid, such as trifluoroacetic acid (TFA), the hydrogen peroxide is released and reacts with the acid to form the corresponding peroxyacid in situ. In the case of TFA, the highly reactive trifluoroperoxyacetic acid is generated, which then acts as the active oxidant in the Baeyer-Villiger reaction.[1] This method avoids the need to handle concentrated hydrogen peroxide or potentially explosive organic peroxyacids. The reaction is effective for a range of ketones, with particularly high yields reported for cyclic and aryl ketones.[1]

Advantages of the this compound/TFA System

-

Enhanced Safety: this compound is a stable, solid reagent that is safer to handle and store compared to concentrated hydrogen peroxide or organic peroxyacids.

-

Green Chemistry: The primary byproduct of the oxidant is water and sodium carbonate, making the process more environmentally benign.

-

Operational Simplicity: The reagents are readily available and the procedure is often straightforward, involving the simple addition of the solid SPC to a solution of the ketone in the acid.[1]

-

High Efficiency: The system provides good to excellent yields for the oxidation of various cycloalkyl and aryl ketones.[1]

Reaction Mechanism and Workflow

The overall process begins with the in situ generation of the peroxyacid from this compound and trifluoroacetic acid. This is followed by the classical Baeyer-Villiger oxidation mechanism involving the Criegee intermediate.

Caption: Overall reaction pathway for the Baeyer-Villiger oxidation.

The experimental workflow is designed to be straightforward, making it suitable for both research and educational laboratories.

Caption: General experimental workflow for the SPC/TFA oxidation.

Experimental Protocols

General Protocol for the Oxidation of a Cyclic Ketone (e.g., Cyclohexanone)

This protocol is based on the general method described by Olah et al. for the oxidation of ketones using this compound in trifluoroacetic acid.[1]

Materials:

-

Cyclohexanone

-

This compound (SPC)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 g, 10.2 mmol) in trifluoroacetic acid (10 mL).

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Slowly add this compound (3.2 g, ~20.4 mmol of H₂O₂) to the stirred solution in small portions over 15-20 minutes. Ensure the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with cold water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL, Caution: CO₂ evolution), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ε-caprolactone.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table presents data from a study on the Baeyer-Villiger oxidation of various ketones using this compound (SPC) in conjunction with N,N,N',N'-tetraacetylethylenediamine (TAED) as an activator, which generates peracetic acid in situ. While the activator differs from TFA, these results illustrate the general effectiveness of SPC in this transformation.

Table 1: Baeyer-Villiger Oxidation of Ketones using the TAED/SPC System

| Entry | Substrate (Ketone) | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclopentanone | δ-Valerolactone | 1.5 | 95 |

| 2 | Cyclohexanone | ε-Caprolactone | 0.5 | 98 |

| 3 | Cycloheptanone | Heptano-7-lactone | 1.0 | 96 |

| 4 | Adamantanone | 4-Oxahomoadamantan-5-one | 2.0 | 95 |

| 5 | Acetophenone | Phenyl acetate | 0.5 | 98 |

| 6 | Benzophenone | Phenyl benzoate | 1.5 | 96 |

| 7 | 2-Methylcyclohexanone | 6-Methyl-oxepan-2-one | 1.0 | 98 |

| 8 | 4-Methylcyclohexanone | 4-Methyl-oxepan-2-one | 1.0 | 98 |

| 9 | 4-tert-Butylcyclohexanone | 4-tert-Butyl-oxepan-2-one | 1.0 | 98 |

| 10| 2-Adamantanone | 2-Oxa-3-homoadamantanone | 2.0 | 95 |

Data adapted from Hashemi, M. M., & Khezri, S. H. (2006). N,N,N',N'-tetraacetylethylenediamin and this compound reagents as an in-situ produsing of peracetic acid for baeyervilliger oxidation of ketones. Organic Chemistry: An Indian Journal, 2(4).

Summary and Outlook